REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].C[O:6][C:7]1[C:12]2[CH2:13][CH2:14][CH2:15][C:16](=[O:18])[NH:17][C:11]=2[CH:10]=[CH:9][CH:8]=1>CN(C=O)C>[OH:6][C:7]1[C:12]2[CH2:13][CH2:14][CH2:15][C:16](=[O:18])[NH:17][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1CCCC(N2)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred for a further 30 minutes without additional heating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling if necessary
|
Type
|
TEMPERATURE
|
Details
|
the contents of the flask are then heated to 110°-140° C.
|
Type
|
CUSTOM
|
Details
|
the sand-colored precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate is re-extracted repeatedly with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1CCCC(N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |